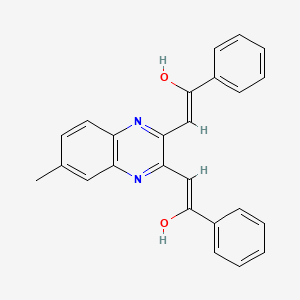![molecular formula C13H22O3 B15158555 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol CAS No. 656835-10-8](/img/structure/B15158555.png)
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C₁₃H₂₂O₃ It is characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Ring System: The initial step involves the formation of the spiro ring system through a cyclization reaction. This can be achieved using a suitable diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a similar olefination reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Functional Group Modifications: Additional functional group modifications may be required to achieve the final structure, including oxidation or reduction reactions to adjust the oxidation state of specific atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up to produce large quantities of the compound efficiently.
Cost-Effectiveness: Using cost-effective reagents and conditions to minimize production costs.
Purity: Implementing purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural features.
作用机制
The mechanism of action of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-one: Similar structure but with a ketone group instead of an alcohol.
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
656835-10-8 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
3-ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C13H22O3/c1-5-12(4)7-13(6-10(12)14)8-15-11(2,3)16-9-13/h5,10,14H,1,6-9H2,2-4H3 |
InChI 键 |
XMCVAHPVEQKUQD-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2(CC(C(C2)(C)C=C)O)CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)



![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)

![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)






